1-(Cyclopropylmethyl)cyclopentane-1-carboxylic acid
Description
Properties
CAS No. |
1261269-54-8 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O2/c11-9(12)10(5-1-2-6-10)7-8-3-4-8/h8H,1-7H2,(H,11,12) |
InChI Key |
ZHTMNMNQERVGTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CC2CC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Radical Cyclization Approach
This method leverages the reactivity of cyclopropylmethyl radicals generated via thermal or photochemical initiation, which then add to cyclopentane precursors. The process involves:
- Generation of cyclopropylmethyl radicals from suitable precursors such as cyclopropylmethyl halides or phosphonates under radical initiation conditions.
- Addition of these radicals to cyclopentane derivatives, forming a cyclopentane ring substituted with a cyclopropylmethyl group.
- Subsequent oxidation of the methyl group to the carboxylic acid.
Representative Reaction Conditions:
- Radical Initiators: Azobisisobutyronitrile (AIBN), peroxides, or photochemical sources.
- Solvents: Toluene, acetonitrile, or other inert solvents.
- Temperature: Typically 60–120°C for thermal initiation; room temperature for photochemical reactions.
- Oxidation Step: Use of strong oxidants such as potassium permanganate, chromium(VI) reagents, or catalytic oxygenation to convert methyl groups to acids.
- Nonhebel (1960s) detailed the radical behavior of cyclopropylmethyl radicals, noting their propensity for ring-opening to but-3-enyl radicals, which can be harnessed in synthetic routes.
- Radical addition to cyclopentane derivatives has been demonstrated to afford the desired substitution pattern with high regioselectivity.
Functionalization of Cyclopentane Rings
- Starting from cyclopentane derivatives bearing suitable functional groups, such as cyclopentene or cyclopentadiene, the cyclopropylmethyl group can be introduced via nucleophilic or electrophilic substitution.
- The use of cyclopropylmethyl halides or sulfonates as electrophilic reagents enables the attachment to activated cyclopentane intermediates.
- Oxidation of the methyl side chain to the acid is achieved via oxidative cleavage.
- Reagents: Cyclopropylmethyl halides, magnesium or zinc for Grignard or organometallic additions.
- Catalysts: Lewis acids or transition metal catalysts to facilitate substitution.
- Oxidation: Potassium permanganate or Jones reagent for converting methyl groups to carboxylic acids.
- Better control over regioselectivity.
- Suitable for scale-up with appropriate modifications.
Patent-Disclosed Synthesis (2019 Patent CN110862311A)
A notable recent patent describes an optimized route that minimizes harsh conditions and pollution:
- Step 1: Dissolution of a cyclopentane precursor in aqueous sulfuric acid, followed by reaction with sodium nitrite to generate a cyclopropylmethyl intermediate.
- Step 2: The intermediate undergoes regioselective ring opening and oxidation steps to yield the carboxylic acid.
- Mild reaction conditions.
- Use of aqueous media reduces environmental impact.
- High yield and scalability.
Reaction Scheme Summary
Notes on Reaction Optimization
- Temperature Control: Maintaining low temperatures during diazotization minimizes side reactions.
- Oxidation Conditions: Selective oxidation avoids over-oxidation or ring cleavage.
- Purification: Organic extraction and recrystallization yield high-purity products suitable for further applications.
Chemical Reactions Analysis
Acidity and Ionization
The carboxylic acid group (-COOH) dominates the compound’s acidity. While the exact pKa of 1-(cyclopropylmethyl)cyclopentane-1-carboxylic acid is not explicitly reported, analogous carboxylic acids typically exhibit pKa values between 4.2–4.7 . This acidity facilitates deprotonation under basic conditions, forming carboxylate salts or participating in nucleophilic reactions.
Key Property
Derivatization of the Carboxylic Acid Group
The -COOH group undergoes standard transformations:
-
Esterification : Reaction with alcohols (e.g., methanol, ethanol) in acidic or basic conditions to form esters.
-
Amidation : Conversion to amides via reaction with amines (e.g., ammonia, primary/secondary amines).
-
Acyl Chloride Formation : Treatment with reagents like thionyl chloride (SOCl₂) to generate reactive acyl chlorides.
These reactions are typical for carboxylic acids and depend on reaction conditions (e.g., catalysts, solvents).
Reduction Reactions
The carboxylic acid group can be reduced to a primary alcohol (-CH₂OH) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) . For example:
Reactions Involving the Cyclopropylmethyl Group
The cyclopropylmethyl substituent (-CH₂C₃H₅) exhibits unique reactivity:
-
Radical Ring Opening : Under radical-generating conditions (e.g., thermolysis, oxidation), the cyclopropylmethyl group undergoes rapid ring opening to form a but-3-enyl radical . This reactivity is faster than competing reactions, making cyclopropane rings useful probes for reaction mechanisms .
-
Oxidation with Metal Salts : In the presence of copper(II) halides (e.g., CuCl₂), the cyclopropylmethyl radical can transfer atoms or ligands, yielding halogenated products (e.g., 4-halobut-1-enes) .
Substitution Reactions
-
Halogenation : Potential substitution of the cyclopropylmethyl group with halogens (e.g., Cl, Br) under extreme conditions.
-
Nucleophilic Substitution : Attack by nucleophiles (e.g., OH⁻, NH₃) at the cyclopropane ring’s strained bonds, though this is less common.
Analytical and Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₆O₂ | |
| SMILES | C1CCC(C1)(CC2CC2)C(=O)O | |
| Predicted CCS (Ų) | 141.6 ([M+H]+), 151.7 ([M+Na]+) |
Relevance to Drug Design and Isosteres
Cyclopentane-1,3-diones have been studied as carboxylic acid isosteres, exhibiting comparable acidity (pKa ~4.2–4.7) and lipophilicity . While not directly applicable to this compound, the structural similarity highlights the potential for cyclopropane-containing acids in medicinal chemistry.
Scientific Research Applications
1-(Cyclopropylmethyl)cyclopentane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The cyclopropylmethyl group can also interact with hydrophobic regions of proteins and other macromolecules, affecting their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural and Functional Comparisons
A. Cyclopropane-Containing Analog: 1-Aminocyclopropane-1-carboxylic Acid (ACC)
- Structure: C₃H₅NO₂, featuring a cyclopropane ring with amino and carboxylic acid groups .
- Key Differences: ACC is an α-amino acid and a precursor to ethylene in plants, unlike the non-amino acid structure of the target compound. The cyclopropane in ACC is directly bonded to functional groups, enhancing its metabolic reactivity .
- Applications : Ethylene biosynthesis regulation in agriculture .
B. Methyl-Substituted Analog: 1-Methylcyclopentanecarboxylic Acid
C. Phenyl-Substituted Analog: 1-Phenyl-1-cyclopentanecarboxylic Acid (1P1C)
D. Sulfonamido-Substituted Analog: 1-(Benzenesulfonamido)cyclopentane-1-carboxylic Acid
- Structure: C₁₂H₁₅NO₄S, featuring a sulfonamido group .
- Key Differences : The sulfonamido group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents.
- Applications: Potential use in medicinal chemistry (NSC22853 identifier) .
E. Fluorinated Phenyl Analog: 1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclopentane-1-carboxylic Acid
- Structure : C₁₃H₁₂F₄O₂, with a fluorinated phenyl group .
- Key Differences : Fluorine atoms increase electronegativity and metabolic stability.
- Applications : Investigated in pharmaceutical research (CAS 2229578-45-2) .
Amino Acid Derivatives
A. 1-Aminocyclopentanecarboxylic Acid
- Structure: C₆H₁₁NO₂, combining cyclopentane with amino and carboxylic acid groups .
- Key Differences : Lacks the cyclopropylmethyl group but shares a cyclopentane-carboxylic acid backbone.
- Applications : Antitumor agent (analog of cycloleucine) .
B. 1-Amino-2-hydroxycyclopentanecarboxylic Acid
Research Implications and Gaps
- Synthetic Pathways: Analogous compounds (e.g., 1-cyclopentene-2-carboxylic acid in ) suggest routes involving cyanohydrin formation and nitrile hydrolysis, which could be adapted for synthesizing the target compound.
- Biological Potential: While amino acid analogs show antitumor activity, the lack of a functional amino group in the target compound may limit similar applications unless novel mechanisms are identified.
Biological Activity
1-(Cyclopropylmethyl)cyclopentane-1-carboxylic acid, with the molecular formula C10H16O2, is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. The compound's structure features a cyclopropylmethyl group attached to a cyclopentane backbone, which may influence its interaction with biological systems.
The compound has a molecular weight of 168.23 g/mol and is characterized by its carboxylic acid functional group, which is known for its ability to engage in hydrogen bonding and ionic interactions with biomolecules. This property is crucial for its biological activity as it can modulate the function of proteins and other macromolecules.
| Property | Value |
|---|---|
| CAS No. | 1261269-54-8 |
| Molecular Formula | C10H16O2 |
| Molecular Weight | 168.23 g/mol |
| IUPAC Name | 1-(cyclopropylmethyl)cyclopentane-1-carboxylic acid |
| InChI Key | ZHTMNMNQERVGTH-UHFFFAOYSA-N |
Biological Activity
Research indicates that 1-(Cyclopropylmethyl)cyclopentane-1-carboxylic acid exhibits various biological activities, primarily due to its structural characteristics. The following sections summarize key findings from recent studies.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The carboxylic acid group can participate in hydrogen bonding, while the cyclopropylmethyl moiety may engage hydrophobic interactions with protein structures, influencing their conformation and function.
Case Studies and Research Findings
- Antimicrobial Activity : A study investigating derivatives of similar cyclopentane compounds found that modifications in the structure could enhance antimicrobial efficacy against various pathogens. While specific data on 1-(Cyclopropylmethyl)cyclopentane-1-carboxylic acid was limited, it suggests potential for further exploration in this area .
- Enzyme Inhibition : Research on cyclopentane derivatives has demonstrated that certain compounds can act as inhibitors for enzymes such as neuraminidase, which is critical in viral infections. This points to the potential of 1-(Cyclopropylmethyl)cyclopentane-1-carboxylic acid as a candidate for antiviral drug development .
- Receptor Interactions : Studies on similar compounds have shown that they can modulate receptor activity, including G-protein-coupled receptors (GPCRs). The unique structural features of 1-(Cyclopropylmethyl)cyclopentane-1-carboxylic acid may allow it to interact selectively with these receptors, potentially influencing signaling pathways related to inflammation or pain .
Comparative Analysis
To better understand the uniqueness of 1-(Cyclopropylmethyl)cyclopentane-1-carboxylic acid compared to other compounds, a comparison with related cyclopentane derivatives is useful.
| Compound | Key Activity | Structural Feature |
|---|---|---|
| Cyclopentanecarboxylic acid | General acidity | Lacks cyclopropylmethyl group |
| Cyclopropylcarboxylic acid | Moderate reactivity | Directly attached cyclopropyl group |
| 1-(Cyclopropylmethyl)cyclohexane | Potential neuroactive properties | Additional methyl group enhances lipophilicity |
Q & A
Q. What synthetic strategies are recommended for the stereoselective synthesis of 1-(cyclopropylmethyl)cyclopentane-1-carboxylic acid?
To achieve stereoselectivity, consider leveraging cyclopropane ring-opening/functionalization or cyclopentane backbone modifications. For example, radical-polar crossover reactions using redox-active esters (RAEs) have been effective for introducing fluorinated substituents in similar systems . Key steps include:
- Precursor preparation : Start with cyclopentanecarboxylic acid derivatives and introduce the cyclopropylmethyl group via alkylation or cross-coupling.
- Stereochemical control : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts) to direct stereochemistry.
- Validation : Confirm stereochemistry via -NMR coupling constants or X-ray crystallography .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
Employ a multi-technique approach:
- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to assess purity (>95% threshold).
- Spectroscopy : - and -NMR to confirm cyclopropane and cyclopentane ring integration. IR spectroscopy can verify carboxylic acid O-H stretching (~2500–3300 cm) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] or [M–H] ions) .
Advanced Research Questions
Q. What mechanistic insights explain contradictions in reaction yields during cyclopropane ring functionalization?
Yield discrepancies often arise from:
- Steric hindrance : The cyclopropylmethyl group may restrict access to reactive sites. Computational modeling (e.g., DFT) can predict steric/electronic effects .
- Side reactions : Competing pathways (e.g., ring-opening under acidic/basic conditions) require pH optimization. For instance, Hofmann rearrangements under controlled pH (e.g., pH 1–3) minimize side products .
- Catalyst compatibility : Transition-metal catalysts (e.g., Pd or Cu) may interact unpredictably with strained rings. Screen alternatives like organocatalysts .
Q. How does the cyclopropylmethyl substituent influence biological activity in drug discovery contexts?
The substituent’s rigidity and lipophilicity enhance target binding in enzyme pockets. For example:
- Pharmacokinetics : Cyclopropane improves metabolic stability by resisting cytochrome P450 oxidation.
- Structure-activity relationships (SAR) : Compare analogs (e.g., 1-(4-methylphenyl)cyclopropanecarboxylic acid) to map substituent effects on potency .
- Case study : Cyclopropane-containing GABA analogs show enhanced blood-brain barrier penetration due to reduced polarity .
Q. What analytical methods resolve challenges in characterizing stereoisomers of this compound?
- Chiral chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol gradients.
- Vibrational circular dichroism (VCD) : Differentiates enantiomers via distinct IR absorption patterns.
- X-ray crystallography : Provides unambiguous stereochemical assignment but requires high-quality crystals .
Q. How can researchers address inconsistencies in computational vs. experimental solubility data?
Reconcile discrepancies by:
- Solvent modeling : Use COSMO-RS or Hansen solubility parameters to predict solvent interactions.
- Experimental validation : Measure solubility in DMSO, water, and ethanol at 25°C (shake-flask method). Adjust computational models using experimental data .
Methodological Recommendations
- Synthetic optimization : Screen reaction conditions (temperature, solvent, catalyst) using design of experiments (DoE) to maximize yield .
- Safety protocols : Handle carboxylic acid derivatives in fume hoods; use PPE to avoid skin/eye irritation (refer to SDS guidelines) .
- Data interpretation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve overlapping signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
